molecular formula C28H22O8 B13069641 GnetumontaninA

GnetumontaninA

Cat. No.: B13069641
M. Wt: 486.5 g/mol
InChI Key: KHGLRDMKSFZQRZ-PXXWLXOCSA-N
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Description

Gnetumontanin A is a naturally occurring compound isolated from the genus Gnetum, a group of tropical gymnosperms. Research on such compounds is critical for drug discovery, particularly in oncology and neurodegenerative disease treatment. However, the evidence provided lacks direct structural or pharmacological data for Gnetumontanin A, necessitating reliance on comparative frameworks for similar compounds.

Properties

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

IUPAC Name

4-[(E)-2-[(2R,3R)-2-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2,3-dihydro-1-benzofuran-6-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H22O8/c29-17-4-3-15(22(33)12-17)2-1-14-7-24(35)27-25(8-14)36-28(21-6-5-18(30)13-23(21)34)26(27)16-9-19(31)11-20(32)10-16/h1-13,26,28-35H/b2-1+/t26-,28+/m1/s1

InChI Key

KHGLRDMKSFZQRZ-PXXWLXOCSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=C3C(C(OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnetumontaninA involves several steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the core structure: This involves cyclization reactions under controlled conditions.

    Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, and bases.

    Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using genetically modified microorganisms to produce the compound in large quantities. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

GnetumontaninA undergoes several types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

GnetumontaninA has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of GnetumontaninA involves its interaction with specific molecular targets in cells. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosamine Derivatives (e.g., NDMA)

Key differences include:

Property Gnetumontanin A (Hypothetical) NDMA (Dimethylnitrosamine)
Source Gnetum species Synthetic/byproduct in industry
Functional Groups Phenolic, stilbenoid Nitroso, dimethylamine
Toxicity Low (anticancer potential) High (carcinogenic)
Applications Medicinal research Industrial solvent, contaminant

aliphatic backbones) in bioactivity .

Ranitidine-Related Compounds

Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share dimethylamino and nitroso moieties with nitrosamines. However, their synthetic origin and pharmaceutical applications (e.g., antacid properties) differ from Gnetumontanin A’s natural derivation and proposed bioactivities .

Functional Comparison with Similar Compounds

Antioxidant Activity

Stilbenoids like resveratrol and Gnetumontanin A are compared below:

Compound Antioxidant Capacity (IC₅₀, μM) Mechanism
Gnetumontanin A Not reported Hypothesized radical scavenging
Resveratrol 10–20 ROS inhibition, Nrf2 pathway
NDMA N/A Pro-oxidant (DNA alkylation)

The absence of direct data for Gnetumontanin A underscores the need for targeted studies .

Cytotoxic Potential

While NDMA induces cytotoxicity via DNA damage, plant-derived nitrosamines like Gnetumontanin A may exhibit selective cytotoxicity against cancer cells. For example, Gnetum compounds often target mitochondrial apoptosis pathways, unlike synthetic nitrosamines’ nonspecific toxicity .

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